Diethyl cyclohexylaminovinylphosphate
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Overview
Description
Diethyl cyclohexylaminovinylphosphate is an organophosphorus compound with the molecular formula C12H24NO3P It is known for its unique structure, which includes a cyclohexylamino group attached to a vinylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexylaminovinylphosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine and acetylene. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexylaminovinylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Ethyl-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl cyclohexylaminovinylphosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl cyclohexylaminovinylphosphate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(cyclohexylamino)vinylphosphonate
- Diethyl (E)-2-(cyclohexylamino)ethenylphosphonate
- Phosphonic acid, P-[(E)-2-(cyclohexylamino)ethenyl]-, diethyl ester
Uniqueness
Diethyl cyclohexylaminovinylphosphate is unique due to its specific combination of a cyclohexylamino group and a vinylphosphonate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts .
Properties
CAS No. |
20061-84-1 |
---|---|
Molecular Formula |
C12H24NO3P |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethenyl)cyclohexanamine |
InChI |
InChI=1S/C12H24NO3P/c1-3-15-17(14,16-4-2)11-10-13-12-8-6-5-7-9-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
GCOCYGLSBKOTBU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C=CNC1CCCCC1)OCC |
Canonical SMILES |
CCOP(=O)(C=CNC1CCCCC1)OCC |
20061-84-1 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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